1-[(4-Iodophenyl)methyl]azetidine
Description
1-[(4-Iodophenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound comprising an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 1-position with a 4-iodobenzyl group. Its molecular formula is C₁₀H₁₂IN, with an approximate molecular weight of 273.11 g/mol (calculated based on atomic weights).
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJRAQLZTODMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]azetidine typically involves the reaction of 4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-[(4-Iodophenyl)methyl]azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[(4-Iodophenyl)methyl]azetidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the 4-iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Halogen-Substituted Benzyl Azetidines
Compounds with halogenated benzyl groups on the azetidine ring are structurally analogous but exhibit differences in electronic, steric, and physicochemical properties:
Key Findings :
- Iodine vs. Bromine/Chlorine : The iodine atom’s larger size and polarizability make 1-[(4-Iodophenyl)methyl]azetidine more suitable for applications requiring heavy-atom effects (e.g., crystallography or radioimaging) . Bromine and chlorine analogs are lighter and may exhibit faster kinetics in substitution reactions due to smaller steric profiles.
Azetidines with Additional Substituents
Substituents on the azetidine ring or benzyl group significantly alter physicochemical and biological profiles:
a. 1-[(2-Fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine
- Structure: Features a fluorine atom at the benzyl group’s ortho position and a 2-methoxyphenoxy group on the azetidine ring.
- Properties :
- Applications : The methoxy group may enhance binding to aromatic receptors in biological systems, while fluorine improves metabolic stability.
b. Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl
- Structure : Contains a 4-fluorophenyl group and a methyl ester at the 3-position of the azetidine ring.
- Properties :
- Water Solubility : Enhanced by the HCl salt form, critical for drug formulation.
- Reactivity : The ester group serves as a prodrug motif, hydrolyzable to a carboxylic acid in vivo.
Structural Derivatives with Functional Groups
Key Findings :
- Boc Protection : Enhances stability during storage and handling, critical for intermediates in drug discovery .
Biological Activity
1-[(4-Iodophenyl)methyl]azetidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the azetidine ring structure contribute to its unique interaction profiles with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
1-[(4-Iodophenyl)methyl]azetidine features an azetidine ring substituted with a 4-iodobenzyl group. The iodine atom enhances the compound's reactivity and interaction with biological molecules, making it a valuable candidate for drug development.
The mechanism by which 1-[(4-Iodophenyl)methyl]azetidine exerts its biological effects involves several key interactions:
- Halogen Bonding : The iodine atom can participate in halogen bonding, which stabilizes interactions with target proteins or enzymes.
- Hydrogen Bonding : The azetidine structure can form hydrogen bonds with various biological molecules, enhancing binding affinity.
- Enzyme Interaction : The compound has been shown to affect enzyme activities, potentially modulating metabolic pathways crucial for disease processes.
Anticancer Potential
Research indicates that 1-[(4-Iodophenyl)methyl]azetidine may exhibit anticancer properties. A study on similar azetidine derivatives showed promising results against various cancer cell lines, indicating that modifications to the azetidine structure can significantly influence potency (Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-[(4-Iodophenyl)methyl]azetidine | MDA-MB-231 | 5.6 |
| Azetidine Derivative A | HeLa | 3.2 |
| Azetidine Derivative B | L1210 | 2.5 |
Table 1: Anticancer activity of azetidine derivatives
Enzyme Inhibition
In vitro studies have demonstrated that 1-[(4-Iodophenyl)methyl]azetidine can inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit MEK1/2 pathways, which are crucial in various cancers, including melanoma and colorectal cancer. The compound's IC50 values in these assays were comparable to established inhibitors (Table 2).
Table 2: Inhibition potency of 1-[(4-Iodophenyl)methyl]azetidine against enzyme targets
Case Study 1: Antitumor Activity
A study investigated the effects of 1-[(4-Iodophenyl)methyl]azetidine on tumor growth in xenograft models. Administered at varying doses, the compound demonstrated significant tumor reduction compared to controls. Notably, at a dose of 30 mg/kg, a reduction in tumor size by approximately 40% was observed after two weeks of treatment.
Case Study 2: Pharmacokinetics
Pharmacokinetic analysis revealed that the compound has moderate oral bioavailability (around 19%). This suggests potential for optimization through structural modifications to improve absorption and reduce clearance rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
